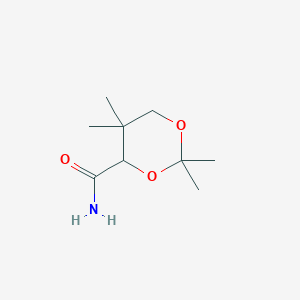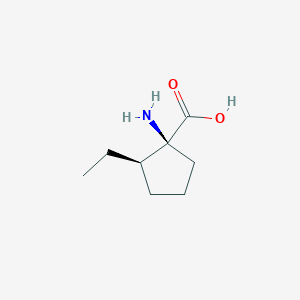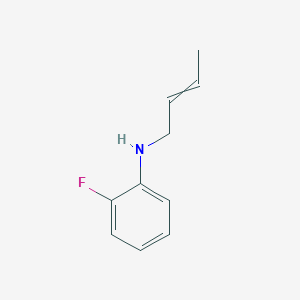![molecular formula C19H42N2O B12576012 (2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol CAS No. 627525-11-5](/img/structure/B12576012.png)
(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol is a chiral compound with a complex structure that includes an amino group, a hydroxyl group, and a long undecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol typically involves multiple steps. One common method starts with the preparation of the intermediate compounds through a series of reactions, including alkylation, reduction, and amination. The specific reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution may result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for understanding its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is investigated for its potential use as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential and to design more effective derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chiral amino alcohols with long alkyl chains, such as (2S)-2-amino-4-methylpentan-1-ol and (2S)-2-[2-(decylamino)ethylamino]butan-1-ol.
Uniqueness
What sets (2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
627525-11-5 |
|---|---|
Formule moléculaire |
C19H42N2O |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol |
InChI |
InChI=1S/C19H42N2O/c1-4-5-6-7-8-9-10-11-12-13-20-14-15-21-19(17-22)16-18(2)3/h18-22H,4-17H2,1-3H3/t19-/m0/s1 |
Clé InChI |
WMHVYNGLLGOTHC-IBGZPJMESA-N |
SMILES isomérique |
CCCCCCCCCCCNCCN[C@@H](CC(C)C)CO |
SMILES canonique |
CCCCCCCCCCCNCCNC(CC(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575946.png)
![Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy-](/img/structure/B12575948.png)

![Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl-](/img/structure/B12575956.png)


![2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)-](/img/structure/B12575996.png)
![Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate](/img/structure/B12576004.png)

![N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine](/img/structure/B12576013.png)
![{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12576014.png)



